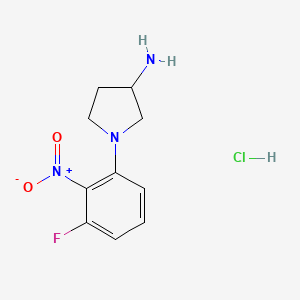![molecular formula C15H20O5 B14787284 (1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B14787284.png)
(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the well-known antimalarial drug artemisinin. Artemisitene has garnered attention due to its various biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction. This method involves the use of selenium dioxide as a reagent to facilitate the elimination process . Avery et al. optimized the synthesis route of artemisitene, making it more efficient and scalable . Industrial production methods for artemisitene are still under development, with ongoing research focused on improving yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Artemisitene undergoes several types of chemical reactions, including:
Oxidation: Artemisitene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert artemisitene into different reduced forms.
Substitution: Artemisitene can participate in substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include selenium dioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Artemisitene has a wide range of scientific research applications, including:
Chemistry: Artemisitene is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: Studies have shown that artemisitene can modulate biological pathways, making it a valuable tool for biological research.
Medicine: Artemisitene has demonstrated anti-malarial, anti-inflammatory, and anti-cancer activities.
Wirkmechanismus
Artemisitene exerts its effects through several mechanisms. It activates the nuclear factor erythroid 2-related factor 2 pathway, leading to an antioxidant response. This activation involves alleviating nuclear factor erythroid 2-related factor 2 ubiquitination and increasing its stability . Additionally, artemisitene has been shown to modulate iron-related genes, inducing ferroptosis, a form of cell death, which contributes to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Artemisitene is similar to other compounds derived from Artemisia annua L., such as artemisinin, dihydroartemisinin, arteether, artemether, and artesunate. These compounds share an endoperoxide bridge and have demonstrated efficacy against various diseases, including malaria and cancer . artemisitene contains an additional α, β-unsaturated carbonyl structure, which enhances its biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8?,10?,11?,13?,14-,15-/m1/s1 |
InChI-Schlüssel |
IGEBZMMCKFUABB-IXVMMEEGSA-N |
Isomerische SMILES |
CC1CCC2C(=C)C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C |
Kanonische SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


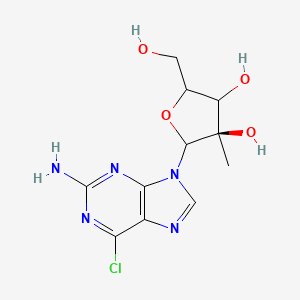
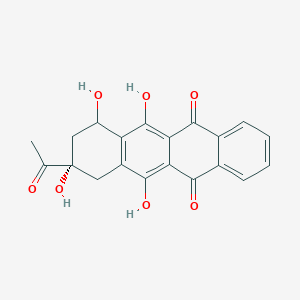
![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
![Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14787227.png)
![[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14787235.png)
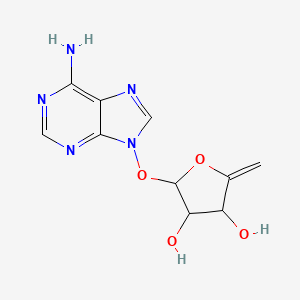
![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
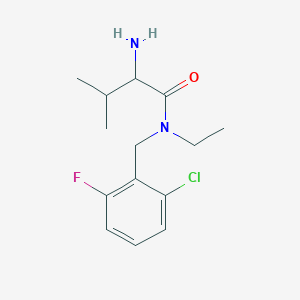
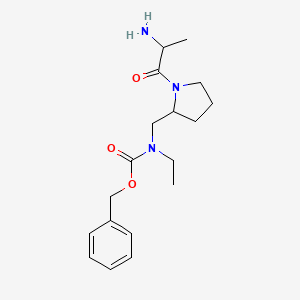
![N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B14787268.png)
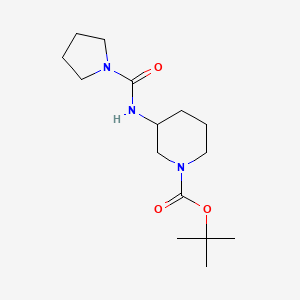
![(2S,11R,14R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B14787300.png)
